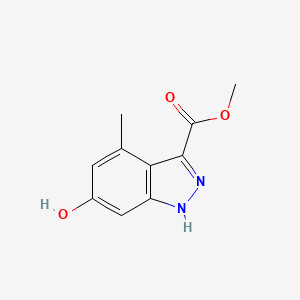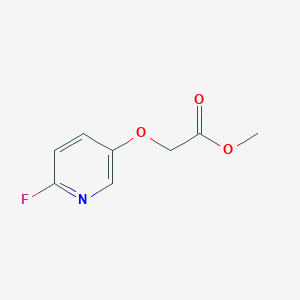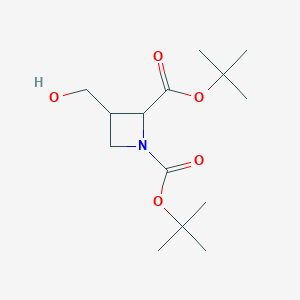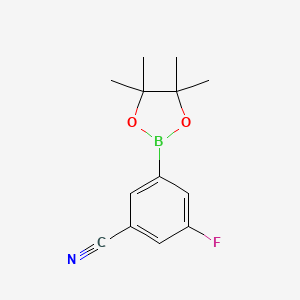
3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Vue d'ensemble
Description
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H15BFNO2 . It is a solid substance . The compound is often used in early discovery research .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is 247.07 g/mol . The InChI string of the compound is InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 . The canonical SMILES string is B1(OC(C(O1)©C)©C)C2=CC(=CC(=C2)F)C#N .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 247.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass of the compound is 247.1179870 g/mol , and the monoisotopic mass is also 247.1179870 g/mol . The topological polar surface area of the compound is 42.2 Ų .
Applications De Recherche Scientifique
Synthèse organique
Ce composé est un ester d'acide borique intermédiaire avec un cycle benzénique, souvent utilisé en synthèse organique. Il joue un rôle crucial dans la protection des glycols, la synthèse asymétrique des acides aminés et facilite diverses réactions de couplage, y compris le couplage de Suzuki . Ces réactions sont fondamentales pour créer des molécules organiques complexes pour les produits pharmaceutiques et la science des matériaux.
Développement de médicaments
Dans le domaine du développement de médicaments, les composés de l'acide borique comme celui-ci sont utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques. Ils ont des applications dans le traitement des tumeurs et des infections microbiennes en raison de leur capacité à interagir avec les molécules biologiques de manière hautement sélective .
Recherche anticancéreuse
Le composé s'est avéré prometteur dans la recherche anticancéreuse. Des études ont révélé que les enzymes produites par des composés de l'acide borique similaires peuvent générer des espèces réactives de l'oxygène hautement réactives, conduisant à l'apoptose dans les cellules cancéreuses du côlon humain et à la nécrose dans les cellules HeLa lors de l'induction du stress oxydatif . Cela ouvre des voies potentielles pour le développement de nouveaux traitements anticancéreux.
Cristallographie
En raison de sa structure bien définie, ce composé convient aux études cristallographiques. Il peut être utilisé pour obtenir des monocristaux pour la diffraction des rayons X, ce qui aide à comprendre les structures moléculaires et électroniques de nouveaux matériaux .
Études de la théorie de la fonctionnelle de la densité (DFT)
La structure moléculaire de ce composé peut être calculée à l'aide de la DFT. Ceci est essentiel pour prédire les propriétés physiques et chimiques de nouveaux composés avant qu'ils ne soient synthétisés, ce qui permet de gagner du temps et des ressources dans le processus de recherche et de développement .
Sondes fluorescentes
Les composés de l'acide borique, y compris celui-ci, peuvent servir de sondes fluorescentes. Ils sont utilisés pour identifier diverses substances telles que le peroxyde d'hydrogène, les saccharides, les ions cuivre et fluor et les substances catécholamines. Cette application est particulièrement utile dans les dosages biochimiques et le diagnostic médical .
Propriétés
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDTYZLFIFQZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674248 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935685-88-4 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


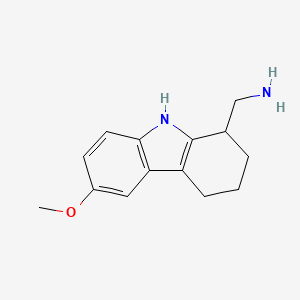
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
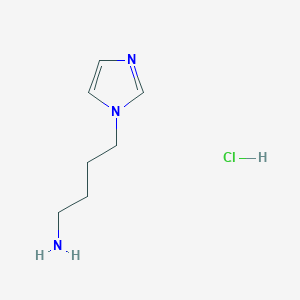
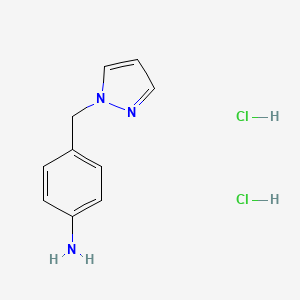
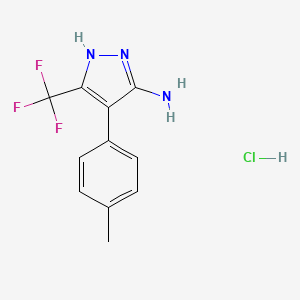
![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
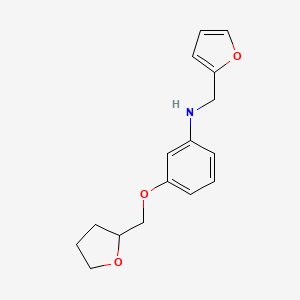
![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
